molecular formula C7H6BrNO2 B1398122 4-Bromo-2-methoxynicotinaldehyde CAS No. 1060806-59-8

4-Bromo-2-methoxynicotinaldehyde

Cat. No. B1398122
CAS RN: 1060806-59-8
M. Wt: 216.03 g/mol
InChI Key: FOXOFDINDZCXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO2 . It is also known by other names such as 4-bromo-2-methoxy-pyridine-3-carbaldehyde and 3-Pyridinecarboxaldehyde, 4-bromo-2-methoxy .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methoxynicotinaldehyde is characterized by the presence of a bromine atom, a methoxy group, and an aldehyde group attached to a pyridine ring . The InChI code for this compound is 1S/C7H6BrNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-2-methoxynicotinaldehyde is 216.03 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Metabolic Pathways and Drug Metabolites

  • Metabolism in Rats : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting the operation of at least two metabolic pathways in rats. One pathway leads to the corresponding aldehyde metabolite by deamination, which is then reduced or oxidized to give alcohol and carboxylic acid metabolites (Kanamori et al., 2002).

Chemical Synthesis

  • Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This compound was synthesized from 4-bromo-2-fluorotoluene, going through a process of bromination and hydrolysis, leading to 4-bromo-2-fluorobenzaldehyde, followed by cyanidation, methoxylation, hydrolysis, and esterification, yielding a final product with high purity (Chen Bing-he, 2008).

Pharmacology and Drug Design

  • Synthesis of Novel Compounds : New zinc phthalocyanine compounds with high singlet oxygen quantum yield were synthesized, featuring derivatives of 4-bromo-2-methoxybenzaldehyde. These have potential for use in photodynamic therapy for cancer treatment due to their photophysical properties (Pişkin et al., 2020).

  • Antibacterial Activities : Synthesis of 3(4)-bromo and 3,4-dialkoxy-5-nitrofuran azomethine derivatives, including those with 4-bromo-2-methoxybenzaldehyde, showed potential antibacterial activities. These compounds were more active than their isomers and parent compounds in preliminary pharmacological tests (Lucca Jm et al., 1986).

Molecular and Structural Studies

  • Vibrational Analysis and Chemical Reactivity : A study conducted a detailed analysis of the structure, molecular parameters, and reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid. This included a vibrational assessment and exploration of its non-linear optical properties (Yadav et al., 2022).

Safety And Hazards

The safety data sheet for 4-Bromo-2-methoxynicotinaldehyde indicates that it may cause skin irritation and serious eye irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4-bromo-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXOFDINDZCXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732878
Record name 4-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxynicotinaldehyde

CAS RN

1060806-59-8
Record name 4-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methoxypyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methoxynicotinaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methoxynicotinaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methoxynicotinaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methoxynicotinaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methoxynicotinaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methoxynicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.